n-Tert-butylprop-2-yn-1-amine
Overview
Description
N-Tert-Butylprop-2-yn-1-amine, also known as TBPA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the alkyne family and is commonly used in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been found to target fungal pathogens, particularly candida spp .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the formation of yeast to mold as well as ergosterol formation, a crucial component of fungal cell membranes .
Biochemical Pathways
Related compounds have been found to inhibit the biosynthesis of ergosterol in yeast cells, which is a critical component of fungal cell membranes .
Pharmacokinetics
It’s worth noting that the reversible attachment of a small-molecule drug to a carrier can improve pharmacokinetics and the therapeutic index .
Result of Action
Related compounds have shown potent antifungal activity against candida spp, including several multidrug-resistant strains .
Advantages and Limitations for Lab Experiments
One of the main advantages of n-Tert-butylprop-2-yn-1-amine is its high reactivity and selectivity in click chemistry reactions. This allows for precise modification of biomolecules with minimal side reactions. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, this compound is not suitable for all applications, as it requires the use of copper catalysts, which can be toxic to cells in certain contexts.
Future Directions
There are several potential future directions for n-Tert-butylprop-2-yn-1-amine research. One area of interest is in the development of new click chemistry reactions that do not require copper catalysts. This would allow for the use of this compound in a wider range of applications. Additionally, this compound could be used in the development of new biosensors and diagnostic tools. Finally, this compound could be used in the development of new drug delivery systems, as it can be used to modify drugs and target specific cells or tissues.
Conclusion:
In conclusion, this compound is a versatile compound that has a wide range of applications in scientific research. Its high reactivity and selectivity make it ideal for bioconjugation applications, while its relative ease of synthesis and purification make it accessible to researchers. While there are limitations to its use, this compound has the potential to be a valuable tool in a variety of research areas.
Scientific Research Applications
N-Tert-butylprop-2-yn-1-amine has been used in a variety of scientific research applications. One of the most notable applications is in the field of bioconjugation. This compound can be used to functionalize proteins and other biomolecules with alkyne groups, which can then be used for click chemistry reactions. This allows for the precise labeling and modification of biomolecules for a variety of applications.
properties
IUPAC Name |
2-methyl-N-prop-2-ynylpropan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-5-6-8-7(2,3)4/h1,8H,6H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHYSEXNJLYHIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287924 | |
Record name | n-tert-butylprop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6943-49-3, 20412-53-7 | |
Record name | NSC53429 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-tert-butylprop-2-yn-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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